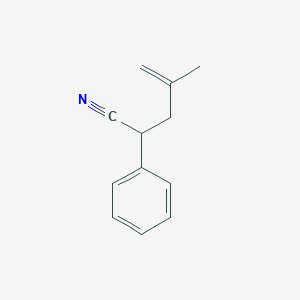
4-Methyl-2-phenyl-4-pentenenitril
Katalognummer B8296431
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: GQFRLTAMOZSGLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04968667
Procedure details


To a mixed solution of 1,580 g (13.5 mol) of phenylacetonitrile, 11.3 g (5.0 mmol) of triethylbenzylammonium chloride, and 1,200 ml of 50% aqueous sodium hydroxide was added dropwise 410 g (4.5 mol) of methallyl chloride over 2 hours, while vigorously stirring and maintaining the temperature at 20°-30° C. After the addition, the mixture was stirred at the same temperature for one hour. 1,700 ml of water was added to the reaction mixture and the mixture was separated into an organic layer and a water layer. The organic layer was washed twice with 300 ml of saturated brine, once with 50 ml of 10% hydrochloric acid, and further twice with 100 ml of saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated from the organic layer. The residue was distilled under reduced pressure to obtain 670 g (3.9 mol) of the target Compound (IV) at a yield of 87% for the feed methallyl chloride.






Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[CH2:12](Cl)[C:13](=[CH2:15])[CH3:14]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[CH3:14][C:13](=[CH2:12])[CH2:15][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]#[N:9] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)=C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
13.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
410 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)=C)Cl
|
|
Name
|
|
|
Quantity
|
11.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while vigorously stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature at 20°-30° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at the same temperature for one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was separated into an organic layer
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed twice with 300 ml of saturated brine, once with 50 ml of 10% hydrochloric acid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
further twice with 100 ml of saturated brine, and dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated from the organic layer
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC(C#N)C1=CC=CC=C1)=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.9 mol | |
| AMOUNT: MASS | 670 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
